molecular formula C19H16FN5 B2728836 N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-43-2

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2728836
CAS RN: 890896-43-2
M. Wt: 333.37
InChI Key: INSWQYHMGLEDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily through the inhibition of specific enzymes and receptors. This compound has been shown to inhibit the activity of certain kinases and phosphodiesterases, which are involved in various cellular processes such as cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. Research has shown that this compound has potent anti-inflammatory and anti-tumor activity, making it a promising candidate for the treatment of various diseases and conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its potent inhibitory activity against specific enzymes and receptors. This makes it a useful tool for studying the role of these enzymes and receptors in various cellular processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.

Future Directions

There are several future directions for the study of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One direction is the development of new drugs based on this compound for the treatment of various diseases and conditions. Another direction is the study of the structure-activity relationship of this compound and its analogs to identify more potent and selective inhibitors of specific enzymes and receptors. Additionally, the potential use of this compound as a diagnostic tool for certain diseases and conditions could also be explored.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the reaction of 4-fluoro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine with an amine. The reaction is typically carried out in the presence of a catalyst and under specific reaction conditions to ensure high yield and purity.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential applications in drug discovery and development. Research has shown that this compound has potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of drugs for various diseases and conditions.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5/c1-12-4-3-5-17(13(12)2)24-18-16-10-23-25(19(16)22-11-21-18)15-8-6-14(20)7-9-15/h3-11H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSWQYHMGLEDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.